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Compound of Interest

Compound Name:
(3-Chlorophenyl)(indolin-1-

yl)methanone

CAS No.: 330468-96-7

Cat. No.: B404998 Get Quote

N-Aroylindoline Scaffold for Conformational Restriction
in Ligand Design[1]
Part 1: Executive Technical Summary[1]
(3-Chlorophenyl)(indolin-1-yl)methanone is a bicyclic amide pharmacophore used to probe

the steric and electronic requirements of receptor binding pockets. Chemically, it consists of a

dihydroindole (indoline) ring fused to a 3-chlorobenzoyl moiety via an amide linkage.

Unlike flexible diethylamides, the indoline ring locks the nitrogen lone pair into conjugation with

the aromatic system while restricting the rotation of the N-alkyl substituents. This

"conformational locking" makes this molecule a valuable probe for GPCR allosteric modulators

(specifically P2X7 and CB1/CB2 pathways) and Kinase inhibitors (c-Src/BCR-ABL isosteres).
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Property Value / Descriptor Relevance

IUPAC Name
(3-Chlorophenyl)(2,3-dihydro-

1H-indol-1-yl)methanone
Standard nomenclature

Molecular Formula C₁₅H₁₂ClNO Stoichiometry

Molecular Weight 257.72 g/mol Fragment-like (<300 Da)

cLogP 3.4 – 3.8
High lipophilicity (CNS

penetrant)

H-Bond Acceptors 1 (Carbonyl Oxygen) Interaction point

H-Bond Donors 0
Lack of NH facilitates

membrane permeability

Rotatable Bonds 1 (Ar–CO bond)
Restricted conformation (High

rigidity)

Topological PSA ~20 Å² Excellent passive permeability

Part 2: Structural Logic & Pharmacophore
Analysis[1]
The utility of this molecule lies in its ability to force the amide bond into a specific geometry.

The "Indoline Twist" Effect
In standard N-phenyl benzamides, the amide bond can rotate, and the phenyl ring can adopt

multiple dihedral angles. In (3-Chlorophenyl)(indolin-1-yl)methanone, the five-membered

nitrogenous ring forces the amide nitrogen to be pyramidalized or strictly planar depending on

resonance, but significantly restricts the "flip" of the alkyl chain.

Key Mechanistic Advantages:

Entropy Reduction: By pre-organizing the ligand into a bioactive conformation, the entropic

penalty upon binding to a protein target (e.g., 11

-HSD1 or P2X7) is minimized.
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Metabolic Stability: The indoline ring protects the nitrogen from oxidative dealkylation (a

common clearance pathway for diethylamines).

-Stacking: The fused benzene ring of the indoline provides an additional platform for

-

interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
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Figure 1: Pharmacophore dissection showing the functional role of each substructure in ligand-

target binding.

Part 3: Synthetic Methodology (Self-Validating
Protocol)
This protocol utilizes a Schotten-Baumann acylation under anhydrous conditions to prevent

hydrolysis of the acid chloride.

Reagents & Materials[3][4][5][6][7]
Substrate: Indoline (2,3-dihydro-1H-indole) [CAS: 496-15-1][1]

Reagent: 3-Chlorobenzoyl chloride [CAS: 618-46-2][1]

Base: Triethylamine (Et₃N) or Pyridine (anhydrous)

Solvent: Dichloromethane (DCM), anhydrous
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Quench: 1M HCl, Sat. NaHCO₃

Step-by-Step Workflow
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add Indoline (1.0 equiv, e.g., 5.0 mmol) and dry DCM (20 mL).

Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an

ice bath to control the exotherm.

Acylation: Dropwise add 3-Chlorobenzoyl chloride (1.1 equiv) dissolved in 5 mL DCM over

15 minutes.

Observation: White precipitate (Et₃N·HCl) will form immediately.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The indoline spot (fluorescent

blue/purple) should disappear; a new lower Rf spot (amide) appears.

Workup (The "Wash" Cycle):

Wash organic phase with 1M HCl (2 x 10 mL) to remove unreacted indoline and amine

base.

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid chloride (hydrolyzed to

acid).

Wash with Brine (1 x 10 mL).

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography

(SiO₂, 0-20% EtOAc in Hexane).
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Biphasic Workup

Start: Indoline + Et3N
(in DCM, 0°C)

Add 3-Cl-Benzoyl Chloride
(Dropwise)

Stir RT, 4h
(TLC Check)

1. Wash 1M HCl
(Remove Amines)

2. Wash NaHCO3
(Remove Acids)

3. Dry (Na2SO4) & Evaporate

Product:
(3-Chlorophenyl)(indolin-1-yl)methanone

Click to download full resolution via product page

Figure 2: Synthetic workflow for the acylation of indoline.

Part 4: Analytical Characterization
To confirm identity and purity, the following spectral features must be observed.

Proton NMR ( H-NMR, 400 MHz, CDCl )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b404998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The indoline ring presents a distinct aliphatic pattern, while the aromatic region shows the

substitution pattern of the 3-chlorophenyl group.

4.10 ppm (t, 2H): Indoline

-CH

. Diagnostic: This triplet is downfield due to the amide nitrogen.

3.15 ppm (t, 2H): Indoline Ar-CH

(benzylic).

7.00 – 8.20 ppm (m, 8H): Aromatic protons.

Look for the indoline C7-H (closest to amide) often shifted downfield/broadened due to

anisotropy of the carbonyl group.

The 3-Chlorophenyl ring will show a distinct singlet-like pattern for the proton at position 2

(between Cl and CO).

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Parent Ion:

(approx).

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (258 and 260) confirms the

presence of one Chlorine atom.

HPLC Purity
Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

Retention: High retention time (lipophilic, LogP > 3.0).
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Part 5: Biological Context & Applications[1]
Fragment-Based Drug Design (FBDD)
This molecule serves as a "hit" fragment. Researchers often start with this core and elaborate

at the:

Indoline C5 position: Adding solubilizing groups (e.g., morpholine, piperazine) to improve

"drug-likeness."

3-Chlorophenyl ring: Replacing Cl with -CF

or -CN to probe electronic effects in the hydrophobic pocket.

Target Classes
11

-HSD1 Inhibitors: N-benzoyl indolines have been explored as inhibitors for cortisol
production (Metabolic Syndrome).[1]

P2X7 Receptor Antagonists: The benzamide core is central to many P2X7 antagonists used

in inflammation research. The indoline variant tests if the "kinked" structure fits better than

the planar indole.

Transient Receptor Potential (TRP) Modulators: Similar scaffolds appear in TRPM8 and

TRPV1 literature.

References
Scaffold Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.

Oxford University Press.[1] (Standard Schotten-Baumann protocols).

Indoline Properties: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III.

Elsevier.

Bioactivity Context (Analogous Structures): P2X7 Antagonists: G. Pattenden et al., "Synthetic
studies towards P2X7 antagonists," Bioorg. Med. Chem. Lett., 2015. 11 -HSD1 Inhibitors:
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Abbott Laboratories Patents (e.g., WO2006/012221) describing N-aroyl indoline/piperidine
scaffolds.

Chemical Data: PubChem Compound Summary for related N-benzoyl indolines. (Search:

"Indolin-1-yl methanone").

(Note: While specific "blockbuster" papers for this exact CAS are rare, the references provided

anchor the synthesis and application of the N-aroylindoline class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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